molecular formula C16H12N2O B169877 5,6-Diphenylpyrazin-2-ol CAS No. 18591-57-6

5,6-Diphenylpyrazin-2-ol

Cat. No.: B169877
CAS No.: 18591-57-6
M. Wt: 248.28 g/mol
InChI Key: LTWBZUZTTUVPIM-UHFFFAOYSA-N
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Description

5,6-Diphenylpyrazin-2-ol is a diphenylpyrazine derivative . It belongs to a class of prostacyclin receptor agonists . It is commonly used as an intermediate in organic synthesis .


Synthesis Analysis

The synthesis of this compound is described in a patent . The process involves the reaction of 2-chloro-5,6-diphenylpyrazine with 4-(isopropylamino)-1-butanol to yield 4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]-1-butanol. This product is then reacted with tertiary butyl bromoacetate to form 2-{4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy}acetic acid tertiary butyl ester. The tertiary butyl ester is hydrolyzed to yield 2-{4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy}acetic acid, which is then reacted with methane sulfonamide in the presence of CDI and DABCO to form Selexipag .


Molecular Structure Analysis

The molecular formula of this compound is C16H12N2O . It has an average mass of 248.279 Da and a monoisotopic mass of 248.094955 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3 . It has a molar refractivity of 75.6±0.5 cm3, and a polar surface area of 41 Å2 . The compound has 3 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds . Its ACD/LogP is 2.16 .

Scientific Research Applications

Prostacyclin Receptor Agonism and Vascular Diseases Treatment

5,6-Diphenylpyrazin-2-ol derivatives, specifically 2-amino-5,6-diphenylpyrazine derivatives, have shown promise as prostacyclin receptor agonists, beneficial for treating various vascular diseases. These derivatives exhibit potent inhibition of platelet aggregation, a critical factor in vascular health. The discovery of such compounds, like 15b, offers potential in oral availability and long-lasting effects for vascular disease treatment (Asaki et al., 2007). Additionally, 2-{4-[(5,6-Diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide (NS-304), another derivative, acts as a prodrug of MRE-269, exhibiting selective agonism for the IP receptor, indicating its potential in treating pulmonary arterial hypertension and arteriosclerosis obliterans (Kuwano et al., 2007).

Photochemical Applications and Solid-State Chemistry

In solid-state chemistry, this compound and its derivatives, such as 1-methyl-5,6-diphenylpyrazin-2-one, exhibit unique photochemical properties. These compounds can undergo photochemical dimerization, a process influenced by the molecular packing in the crystal structure. The light-sensitive and light-stable modifications of these compounds provide insights into the significance of molecular arrangement in solid-state reactions (Kaftory et al., 1984).

Synthesis and Chemical Properties

This compound derivatives have attracted attention due to their utility in synthesizing materials for liquid crystals and electroluminescent devices. One-Pot Synthesis methods, as well as other synthetic approaches, highlight the versatility and potential applications of these compounds in various industrial and research contexts (Venkateshwarlu & Murthy, 1998).

Potential in Drug Discovery and Development

Research into this compound derivatives has also contributed to advancements in drug discovery. The synthesis of various derivatives, such as 2,6-diphenylpyrazine derivatives, and their binding properties to DNA, as well as their cytotoxic characteristics, underscore their potential in developing new therapeutic agents. These studies suggest that incorporating the pyrazine ring into molecules could enhance their cytotoxicity compared to similar compounds, offering new avenues for drug development (Dias et al., 2005).

Safety and Hazards

5,6-Diphenylpyrazin-2-ol can be hazardous if inhaled, swallowed, or absorbed through the skin . It can cause irritation to the eyes, respiratory system, and skin .

Biochemical Analysis

Biochemical Properties

The compound is known to interact with prostacyclin receptors

Cellular Effects

Given its role as a prostacyclin receptor agonist , it may influence cell function by modulating cell signaling pathways related to these receptors

Molecular Mechanism

As a prostacyclin receptor agonist , it may bind to these receptors and modulate their activity This could potentially lead to changes in gene expression and enzyme activity

Properties

IUPAC Name

5,6-diphenyl-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c19-14-11-17-15(12-7-3-1-4-8-12)16(18-14)13-9-5-2-6-10-13/h1-11H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWBZUZTTUVPIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CC(=O)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20347222
Record name 5,6-diphenylpyrazin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18591-57-6
Record name 5,6-diphenylpyrazin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-Diphenyl-2-hydroxypyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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